1,1'-dimethylspiro[3H-quinazoline-2,4'-piperidine]-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-dimethylspiro[3H-quinazoline-2,4’-piperidine]-4-one is a spirocyclic compound that features a quinazoline and piperidine moiety. Spirocyclic compounds are known for their unique three-dimensional structures, which often result in interesting biological activities. Quinazoline derivatives, in particular, have been extensively studied for their potential therapeutic applications, including anticancer, antibacterial, and antiviral activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-dimethylspiro[3H-quinazoline-2,4’-piperidine]-4-one typically involves the formation of the spirocyclic structure through a series of cyclization reactions. One common method involves the reaction of an o-aminobenzoic acid derivative with a piperidine derivative under cyclocondensation conditions. This can be achieved using palladium-catalyzed cycloaddition reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1,1’-dimethylspiro[3H-quinazoline-2,4’-piperidine]-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline-2,4-dione derivatives.
Reduction: Reduction reactions can modify the quinazoline ring, potentially altering its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions include various quinazoline derivatives, which can exhibit different biological activities depending on the nature of the substituents introduced.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex spirocyclic compounds.
Biology: For its potential use as a probe in studying biological pathways involving quinazoline derivatives.
Mechanism of Action
The mechanism of action of 1,1’-dimethylspiro[3H-quinazoline-2,4’-piperidine]-4-one likely involves its interaction with specific molecular targets, such as enzymes or receptors. Quinazoline derivatives are known to inhibit various enzymes, including tyrosine kinases, which play a crucial role in cell signaling pathways. By inhibiting these enzymes, the compound can interfere with cellular processes such as proliferation and survival, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
Spiroindole derivatives: These compounds also feature a spirocyclic structure and have been studied for their biological activities.
Quinazoline-2,4-dione derivatives: These compounds share the quinazoline core and have shown various biological activities, including antibacterial and anticancer properties.
Uniqueness
1,1’-dimethylspiro[3H-quinazoline-2,4’-piperidine]-4-one is unique due to its specific spirocyclic structure, which combines the quinazoline and piperidine moieties. This unique structure can result in distinct biological activities and potential therapeutic applications that are not observed in other similar compounds .
Properties
IUPAC Name |
1,1'-dimethylspiro[3H-quinazoline-2,4'-piperidine]-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O/c1-16-9-7-14(8-10-16)15-13(18)11-5-3-4-6-12(11)17(14)2/h3-6H,7-10H2,1-2H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSSXAYQETBKDGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CC1)NC(=O)C3=CC=CC=C3N2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.